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Compound of Interest

Compound Name: SRT 1720 monohydrochloride

Cat. No.: B1662792

SRT1720, a compound initially identified as a potent and selective activator of SIRT1, has been
the subject of extensive research due to its potential therapeutic applications in age-related
diseases. However, subsequent studies have revealed a more complex pharmacological
profile, indicating that SRT1720 interacts with multiple off-target kinases and other proteins.
This guide provides a comparative analysis of the off-target kinase inhibition of SRT1720
monohydrochloride, presenting key experimental data and methodologies for researchers,
scientists, and drug development professionals.

A significant body of evidence suggests that the biological effects of SRT1720 may not be
solely mediated by SIRT1 activation. In fact, some studies indicate that SRT1720 and related
compounds are not direct activators of SIRT1 at all.[1][2][3] Instead, their cellular effects are
often attributed to interactions with a range of other molecular targets.[1][2][3][4] Understanding
this off-target profile is crucial for the interpretation of experimental results and the future
development of more selective therapeutic agents.

Quantitative Comparison of Off-Target Inhibition

A seminal study by Pacholec et al. (2010) systematically evaluated the in vitro selectivity of
SRT1720 against a large panel of over 100 targets, including receptors, enzymes, transporters,
and ion channels. The findings revealed that at a concentration of 10 uM, SRT1720 exhibited
greater than 50% inhibition of 38 different targets.[1] This promiscuity is a critical consideration
for any research involving this compound.
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The following table summarizes the significant off-target inhibition of various kinases by
SRT1720 at a concentration of 10 uM, as reported by Pacholec et al. (2010). For comparison,
data for other putative SIRT1 activators, SRT2183 and SRT1460, as well as resveratrol, are
also included where available.

Resveratrol
Target SRT1720 (% SRT2183 (% SRT1460 (%
Target o o . (%
Class Inhibition) Inhibition) Inhibition) .
Inhibition)
Phosphodiest
Enzymes >50 >50 >50 <50
erase 2

Data sourced from Pacholec et al. (2010). The study screened compounds at 10 uM and
reported targets with >50% inhibition.[1]

It is noteworthy that all three Sirtris compounds (SRT1720, SRT2183, and SRT1460) inhibited
four common targets by more than 50%: adenosine A3 receptor, urotensin receptor (GPR14),
phosphodiesterase 2, and the norepinephrine transporter.[1] This suggests a shared off-target
profile among these structurally related compounds, which is distinct from that of resveratrol.[1]

Experimental Protocols

The determination of off-target kinase inhibition is reliant on robust and well-defined
experimental protocols. The following methodologies are representative of those used to
generate the data presented above.

Kinase Inhibition Assay (General Protocol)

A common method to assess kinase inhibition involves quantifying the phosphorylation of a
substrate by a specific kinase in the presence and absence of the test compound.

e Reaction Setup: Kinase reactions are typically performed in a multi-well plate format. Each
reaction well contains the specific kinase, a suitable substrate (often a biotinylated peptide),
and ATP in a buffered solution.

o Compound Addition: The test compound (e.g., SRT1720) is added to the reaction wells at
various concentrations. A control reaction with a vehicle (e.g., DMSO) is run in parallel.
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 Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific
period to allow for substrate phosphorylation.

o Detection: The level of substrate phosphorylation is quantified. This can be achieved through
various methods, such as:

o ELISA-based detection: Using a phospho-specific antibody that recognizes the
phosphorylated substrate.[5]

o Luminescence-based assays: Measuring the amount of ATP consumed or ADP produced
(e.g., ADP-Glo™ Kinase Assay).[6][7]

o Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies
(e.g., TR-FRET).[6][8]

» Data Analysis: The percentage of kinase activity inhibition is calculated for each compound
concentration relative to the vehicle control. IC50 values (the concentration of inhibitor
required to reduce enzyme activity by 50%) are then determined by fitting the data to a dose-

response curve.
Broad-Panel Kinase Profiling (e.g., KINOMEscan®)

To assess the selectivity of a compound across the human kinome, large-scale screening
platforms are often utilized.

e Principle: These assays typically measure the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to a large panel of kinases.

o Methodology:
o A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
o After an equilibration period, unbound components are washed away.

o The amount of kinase bound to the solid support is quantified by measuring the amount of
the DNA tag using quantitative PCR (QPCR).
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o The results are expressed as a percentage of the control (vehicle-treated) binding. A lower
percentage indicates stronger inhibition.

Visualizing Experimental Workflows and Signaling

The following diagrams, generated using Graphviz, illustrate the general workflow for kinase
inhibition profiling and the potential impact of SRT1720's off-target effects on cellular signaling.
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Generalized workflow for an in vitro kinase inhibition assay.
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SRT1720's potential dual impact on cellular signaling pathways.

Conclusion

The evidence strongly indicates that SRT1720 is a promiscuous compound with significant off-
target activities, particularly concerning kinase inhibition.[1] This characteristic complicates the
interpretation of data from studies using SRT1720 as a specific SIRT1 activator. Researchers
should exercise caution and consider these off-target effects when designing experiments and
analyzing results. The use of multiple, structurally distinct compounds and genetic approaches
(e.g., SIRT1 knockout or overexpression) is recommended to validate findings attributed to
SIRT1 activation. Future drug discovery efforts should focus on developing more selective
SIRT1 activators with minimal off-target interactions to fully elucidate the therapeutic potential
of targeting this sirtuin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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